2-Methyl-3-[4-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-3H-quinazolin-4-one
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Overview
Description
2-Methyl-3-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-4(3H)-quinazolinone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the quinazolinone family, which is characterized by a fused benzene and pyrimidine ring system. The presence of the 1,1,2,2-tetrafluoroethoxy group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2-methyl-4(3H)-quinazolinone with 4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced quinazolinone compounds.
Scientific Research Applications
2-Methyl-3-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-4(3H)-quinazolinone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene
- 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
- 2,2,3,3-Tetrafluorobutanediol
Uniqueness
2-Methyl-3-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-4(3H)-quinazolinone stands out due to its unique combination of the quinazolinone core and the tetrafluoroethoxy group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its potential biological activities and versatility in chemical reactions further enhance its significance compared to similar compounds.
Properties
Molecular Formula |
C17H12F4N2O2 |
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Molecular Weight |
352.28 g/mol |
IUPAC Name |
2-methyl-3-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C17H12F4N2O2/c1-10-22-14-5-3-2-4-13(14)15(24)23(10)11-6-8-12(9-7-11)25-17(20,21)16(18)19/h2-9,16H,1H3 |
InChI Key |
KCNCQEUUAOXEFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC(C(F)F)(F)F |
Origin of Product |
United States |
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